molecular formula C13H20N4O2 B8329743 4-(4-Ethyl-piperazin-1-ylmethyl)-2-nitro-phenylamine

4-(4-Ethyl-piperazin-1-ylmethyl)-2-nitro-phenylamine

Cat. No.: B8329743
M. Wt: 264.32 g/mol
InChI Key: WQJKOGCPZOEIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethyl-piperazin-1-ylmethyl)-2-nitro-phenylamine is a useful research compound. Its molecular formula is C13H20N4O2 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-2-nitroaniline

InChI

InChI=1S/C13H20N4O2/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(14)13(9-11)17(18)19/h3-4,9H,2,5-8,10,14H2,1H3

InChI Key

WQJKOGCPZOEIJY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1-ethyl-piperazine (1.37 g, 12 mmol) in MeOH (30 mL) was added Ti(OiPr)4 (1.73 g, 6 mmol). Then the solution was stirred at room temperature for 15 min. Then 4-amino-3-nitro-benzaldehyde (Procedure 2F, steps a-b, 1.5 g, 9 mmol) in MeOH (10 mL) was added and the solution was stirred at room temperature overnight. Then NaBH4 (380 mg, 10 mmol) was added and the solution was stirred at room temperature for 1 hour. The solution was diluted with EtOAc and filtered. The filtrate was washed with water and brine, dried over anhydrous Na2SO4. Concentration gave product, which was purified by flash chromatography on silica to obtain the title compound (800 mg, yield: 34%). MS (ESI): 265 [M+H]+
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.73 g
Type
catalyst
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
380 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
34%

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